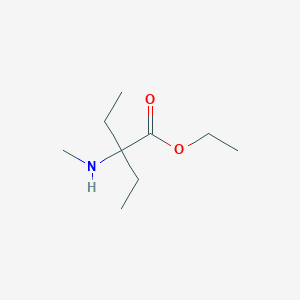
Ethyl 2-ethyl-2-(methylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methylbutanoate, also known as ethyl-2-methylbutanoat, is a chemical compound with the molecular formula C7H13O2 . It has an average mass of 129.178 Da and a monoisotopic mass of 129.092102 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methylbutanoate consists of 7 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The 3D structure can be viewed using specific software .Chemical Reactions Analysis
Ethyl-2-methyl butyrate is an ester. Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
Ethyl butyrate, a similar compound, is a colorless liquid that is less dense than water. It has a fruity odor, similar to pineapple, and is a key ingredient used as a flavor enhancer in processed orange juices .Applications De Recherche Scientifique
Biofuel and Biocommodity Chemical Production
- Production of 2-Butanol and Butanone: Research has explored the use of a TEV-protease based expression system in Saccharomyces cerevisiae for producing 2-butanol and its chemical precursor butanone (methyl ethyl ketone – MEK), chemicals with potential uses as biofuels and biocommodity chemicals. The study demonstrated the conversion of meso-2,3-butanediol to butanone, followed by the conversion to 2-butanol, highlighting the role of NADH availability in the production process (Ghiaci, Norbeck, & Larsson, 2014).
Chemical Synthesis and Organic Chemistry
- Synthesis of Highly Functionalized Tetrahydropyridines: A study demonstrated the use of Ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, catalyzed by an organic phosphine, to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This highlights the compound's utility in complex organic synthesis and its potential applications in producing novel organic compounds (Zhu, Lan, & Kwon, 2003).
Renewable Energy and Environmental Applications
- Evaluation of Biofuels in Spark Ignition Engines: Another study evaluated 2-butanone (MEK) and 2-methylfuran, identified as potential biofuels, for their suitability in direct injection spark ignition engines. The research compared these biofuels against conventional gasoline and ethanol, finding that 2-butanone exhibited superior characteristics compared to conventional gasoline, including increased combustion stability and higher knock resistance. This study contributes to the ongoing search for sustainable and efficient biofuels (Hoppe et al., 2016).
Material Science and Engineering
- Production of Thin Films from Organotin Compounds: Research into the synthesis of diorganotin complexes of dithiocarbamates for use as precursors in aerosol-assisted chemical vapor deposition (AACVD) of SnS thin films demonstrates an application in materials science. These thin films have potential uses in photovoltaic devices and semiconductor technology, showcasing the versatility of chemical compounds in advanced materials engineering (Ramasamy et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-ethyl-2-(methylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-9(6-2,10-4)8(11)12-7-3/h10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMPDNNZACEKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

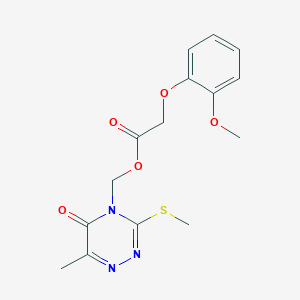
![4-[(4-Bromophenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2728619.png)
![5-phenethyl-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2728624.png)
![Methyl 3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2728625.png)
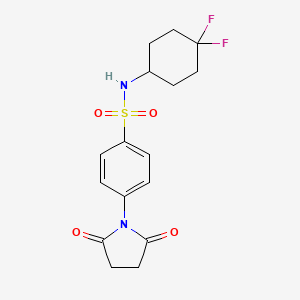
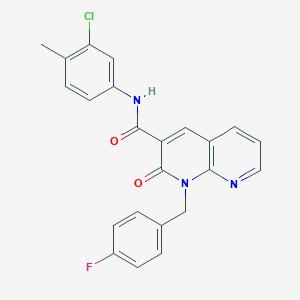
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2728629.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728630.png)
![N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2728632.png)

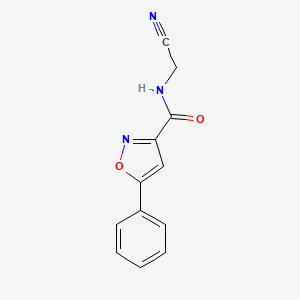
![{3-[(Methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2728637.png)
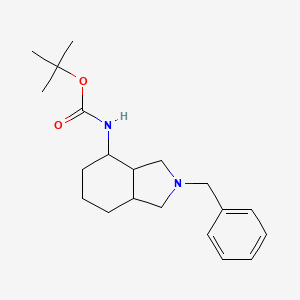
![N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728640.png)